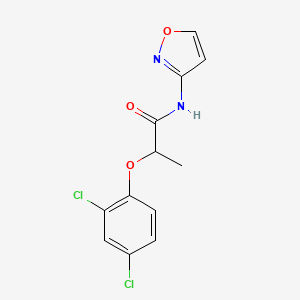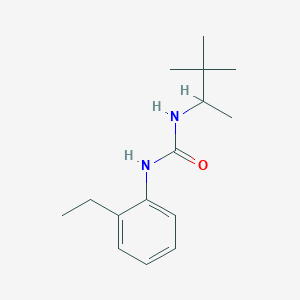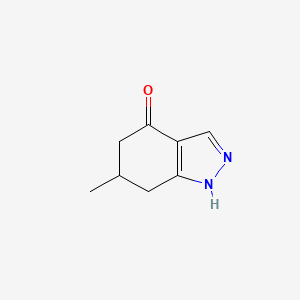![molecular formula C17H21N5O5S2 B4658780 1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE](/img/structure/B4658780.png)
1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE
Overview
Description
1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a piperidinecarboxamide core with multiple functional groups, including a methylsulfonyl group and a pyrimidinylamino sulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidinecarboxamide core, followed by the introduction of the methylsulfonyl and pyrimidinylamino sulfonyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
1-(METHYLSULFONYL)-N~4~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
1-{[2-(Methylsulfonyl)phenyl]sulfonyl}-N-(naphtho[2,1-d][1,3]thiazol-2-yl)-4-piperidinecarboxamide: This compound shares a similar piperidinecarboxamide core but differs in its substituents, leading to distinct chemical and biological properties.
4-(Methylsulfonyl)phenyl derivatives: These compounds have a similar methylsulfonyl group but vary in their overall structure and applications.
Properties
IUPAC Name |
1-methylsulfonyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5S2/c1-28(24,25)22-11-7-13(8-12-22)16(23)20-14-3-5-15(6-4-14)29(26,27)21-17-18-9-2-10-19-17/h2-6,9-10,13H,7-8,11-12H2,1H3,(H,20,23)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNSNTBTBVECJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]dicyclobutanecarboxamide](/img/structure/B4658697.png)


![N-[2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B4658720.png)
![N-allyl-2-[3-(dimethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B4658724.png)

![3,6-Diamino-2-[(4-methoxyphenyl)carbonyl]thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B4658746.png)

![N-1-naphthyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4658755.png)

![ETHYL 1-ETHYL-6-{[4-(4-METHYLBENZYL)PIPERAZINO]METHYL}-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4658769.png)
![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4658771.png)
![N-(5-chloro-2-methoxyphenyl)-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4658779.png)
![4-bromo-3-methoxy-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B4658784.png)
